1H-indazol-4-amine
Overview
Description
1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .
Mode of Action
The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.
Result of Action
The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that indazole derivatives can exhibit different effects at different dosages .
Metabolic Pathways
It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .
Transport and Distribution
It is known that indazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that indazole derivatives can be localized in various subcellular compartments .
Properties
IUPAC Name |
1H-indazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELYEBAXHZXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902773 | |
Record name | NoName_3327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What do we know about the structure of 1H-indazol-4-amine and its derivatives from a computational chemistry perspective?
A1: While specific spectroscopic data for this compound isn't directly provided in the given research, studies utilize computational chemistry to evaluate its derivatives. For example, research has explored the corrosion inhibition properties of six 1H-indazole derivatives using density functional theory (DFT) calculations at the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) levels of theory. [] This approach allowed researchers to calculate crucial molecular properties like EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. These parameters provide insights into the reactivity and potential behavior of these molecules in various chemical environments.
Q2: How does the structure of this compound derivatives impact their activity as enzyme inhibitors?
A2: Research highlights the structure-activity relationship (SAR) of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). [, ] While the exact modifications aren't detailed in the abstracts, the studies suggest that introducing specific substituents on the N-4-pyrimidinyl and/or the indazole ring system can significantly impact the inhibitory activity against Lck. This finding underscores the importance of SAR studies in optimizing drug candidates for enhanced potency and selectivity.
Q3: Are there any crystallographic studies available that shed light on how this compound derivatives interact with their protein targets?
A3: Yes, there are crystal structures available that provide valuable insights into the binding mode of this compound derivatives with enzymes. For instance, the crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) complexed with 6-Bromo-1H-indazol-4-amine has been solved. [] This structure allows researchers to visualize the specific interactions between the inhibitor and the active site of hIDO1, paving the way for structure-based drug design efforts.
Q4: Has this compound or its derivatives demonstrated potential for use in medicinal chemistry?
A4: Research suggests that this compound derivatives show promise in medicinal chemistry. For example, N-4-Pyrimidinyl-1H-indazol-4-amine derivatives exhibit inhibitory activity against Lck, a key regulator of T-cell activation. [] This finding suggests their potential application in developing novel immunosuppressive agents for treating autoimmune diseases and preventing organ transplant rejection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.